molecular formula C10H11NO4S B3031842 Methyl 3-(4-nitrophenyl)sulfanylpropanoate CAS No. 7597-47-9

Methyl 3-(4-nitrophenyl)sulfanylpropanoate

Cat. No.: B3031842
CAS No.: 7597-47-9
M. Wt: 241.27 g/mol
InChI Key: SNRGBLHQKWCUHS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of S-Functionalized Propanoate Esters in Organic Synthesis

The synthesis and application of sulfur-containing compounds have a rich history. The deliberate formation of carbon-sulfur bonds has been a key objective in organic synthesis, leading to the development of a vast arsenal (B13267) of chemical reactions. jmchemsci.com Early methods for creating thioethers (sulfides) often relied on the reaction of thiols with alkyl halides. Over the decades, more sophisticated and efficient protocols have emerged, including transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the scope and applicability of thioether synthesis. mdpi.comacsgcipr.orgnih.gov

The development of S-functionalized propanoate esters, a specific subclass of thioesters, has paralleled the broader advancements in organosulfur chemistry. These molecules, characterized by a three-carbon ester chain attached to a sulfur atom, are valuable intermediates in the synthesis of more complex molecules. Their preparation has evolved from straightforward nucleophilic substitution reactions to more advanced catalytic methods, offering chemists greater control over selectivity and yield.

Significance of the 4-Nitrophenyl Moiety in Contemporary Synthetic Chemistry

The 4-nitrophenyl group is a common and influential substituent in modern organic chemistry. mdpi.comresearchgate.net Its primary characteristic is the strong electron-withdrawing nature of the nitro (-NO2) group, which significantly impacts the electronic properties of the aromatic ring. mdpi.com This electronic effect makes the phenyl ring more susceptible to nucleophilic attack, a property that is widely exploited in various synthetic transformations.

In medicinal chemistry, the 4-nitrophenyl moiety is found in a range of precursors for pharmacologically active compounds, including antidiabetic, antimigraine, and antifungal agents. mdpi.comresearchgate.net Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, 4-nitrophenyl derivatives are frequently used in biochemical assays. For instance, the cleavage of a 4-nitrophenyl ester can release the intensely yellow 4-nitrophenolate (B89219) anion, providing a convenient colorimetric method for monitoring enzyme activity.

Overview of Methyl 3-(4-nitrophenyl)sulfanylpropanoate within the Framework of Organosulfur Chemistry

This compound, also referred to as Methyl 3-((4-nitrophenyl)thio)propanoate, is an organosulfur compound that combines the structural features of a thioether and a methyl ester. Its molecular formula is C10H11NO4S. bldpharm.com This compound serves as an interesting case study within organosulfur chemistry, embodying the interplay between the electron-withdrawing 4-nitrophenyl group and the propanoate ester chain, all connected through a flexible thioether linkage.

The synthesis of this compound is most commonly achieved through the Michael addition of 4-nitrothiophenol (B108094) to methyl acrylate (B77674). researchgate.netnih.govnih.gov This reaction is a classic example of conjugate addition, where the soft nucleophilicity of the thiolate anion favors attack at the β-carbon of the α,β-unsaturated ester. The reaction can be catalyzed by bases or phosphines to achieve high conversion. nih.govrsc.org

While detailed research specifically focused on this compound is not extensive, its chemical behavior can be largely predicted based on the known reactivity of its constituent functional groups. The ester moiety is susceptible to hydrolysis under acidic or basic conditions, and the nitro group can be reduced to an amine, providing a handle for further functionalization. The thioether linkage itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic utility of this molecule.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Chemical Formula C10H11NO4S
Molecular Weight 241.26 g/mol
CAS Number 7597-47-9
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Detailed Research Findings

Specific research dedicated solely to this compound is limited. However, its synthesis is a direct application of the well-established thia-Michael addition reaction. Studies on the Michael addition of thiols to acrylates have shown that the reaction is highly efficient and can be promoted by various catalysts. For instance, both primary and tertiary amines, as well as phosphines like dimethylphenylphosphine (B1211355) (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP), have been successfully employed as catalysts for thiol-ene Michael additions. rsc.org The use of microwave irradiation has also been shown to significantly accelerate Michael additions of amines to methyl acrylates, suggesting a potential avenue for optimizing the synthesis of the title compound. nih.gov

The characterization of this compound would typically involve standard spectroscopic techniques. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the methylene (B1212753) protons of the propanoate chain, and the methyl ester protons. The 13C NMR spectrum would similarly display distinct peaks for each unique carbon atom in the molecule. Infrared (IR) spectroscopy would reveal the presence of the carbonyl group of the ester and the nitro group. Mass spectrometry would confirm the molecular weight of the compound. While specific spectral data for this exact compound is not published in readily accessible sources, the data for analogous structures, such as methyl 2-(4-nitrophenyl)propionate, can provide an indication of the expected chemical shifts and fragmentation patterns. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-nitrophenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)6-7-16-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRGBLHQKWCUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288604
Record name Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
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Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-47-9
Record name NSC56881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
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Synthetic Methodologies for Methyl 3 4 Nitrophenyl Sulfanylpropanoate and Analogous Structures

Conventional Approaches to Thioester Synthesis

Conventional methods for synthesizing thioethers and related thioesters primarily involve well-established reactions such as esterification and nucleophilic substitution. These techniques are valued for their reliability and are often the first choice for the straightforward construction of the target molecule.

Esterification Reactions Involving Thiol and Carboxylic Acid Precursors

The formation of the ester group in Methyl 3-(4-nitrophenyl)sulfanylpropanoate can be conceptually approached through the esterification of a corresponding carboxylic acid precursor, 3-(4-nitrophenyl)sulfanylpropanoic acid, with methanol. This acid-catalyzed reaction is a fundamental process in organic synthesis. Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, water, the byproduct, is usually removed.

While direct esterification is a common strategy, an alternative approach involves the synthesis of peptide thioesters, which are crucial intermediates in protein synthesis. These methods often employ coupling agents to facilitate the reaction between a carboxylic acid and a thiol.

Nucleophilic Substitution Strategies for C-S Bond Formation

A highly effective and widely used method for the formation of the C-S bond in this compound is through nucleophilic substitution reactions. These strategies can be broadly categorized into two main pathways: the reaction of a sulfur nucleophile with a carbon electrophile, or the reaction of a carbon nucleophile with a sulfur electrophile.

One of the most direct routes involves the Michael addition of 4-nitrothiophenol (B108094) to methyl acrylate (B77674). rsc.orgupc.edu This conjugate addition reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the electron-deficient alkene in methyl acrylate, followed by protonation to yield the final product. Various catalysts, including amines and phosphines, have been shown to be effective for promoting thiol-acrylate Michael additions. rsc.org

Table 1: Catalysts for Thiol-Acrylate Michael Addition
Catalyst TypeExamplesGeneral Reaction ConditionsKey Observations
Amine CatalystsPrimary and tertiary aminesRoom temperature, several hours for high conversionEfficient but can require longer reaction times. rsc.org
Phosphine CatalystsDimethylphenylphosphine (B1211355) (DMPP), Tris-(2-carboxyethyl)phosphine (TCEP)Optimized conditions can lead to complete conversion in minutes. rsc.orgDMPP is highly efficient but concentration needs to be controlled to avoid side reactions. TCEP is effective in aqueous media at pH > 8.0. rsc.org

Another prominent nucleophilic substitution strategy is the SNAr (Nucleophilic Aromatic Substitution) reaction. This involves the reaction of a thiolate, such as that derived from methyl 3-mercaptopropionate, with an activated aryl halide, like 4-nitrochlorobenzene. nih.govwikipedia.org The strong electron-withdrawing nitro group in the para position of the benzene (B151609) ring activates the molecule towards nucleophilic attack, facilitating the displacement of the chloride ion by the sulfur nucleophile.

Stereospecific SN2 displacement is another powerful tool for constructing stereocenters adjacent to sulfur atoms, proceeding with inversion of stereochemistry. nih.gov This method is particularly valuable in the synthesis of chiral thioethers.

Advanced and Stereoselective Synthetic Routes

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. For analogs of this compound that contain stereocenters, enantioselective and diastereoselective strategies, as well as enzymatic resolutions, are employed.

Enantioselective Syntheses of S-Functionalized Propanoate Derivatives

The enantioselective synthesis of S-functionalized propanoate derivatives can be achieved through various catalytic asymmetric reactions. One approach involves the use of chiral catalysts to control the stereochemical outcome of the C-S bond-forming reaction. For instance, the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated esters can be catalyzed by chiral organocatalysts, such as cinchona alkaloids, to yield thioethers with high enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to either the thiol or the propanoate precursor, directing the stereochemical course of the reaction. After the C-S bond is formed, the auxiliary can be removed to yield the enantiomerically enriched product.

Diastereoselective Approaches in Related Compounds

Diastereoselective synthesis is employed when the target molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. For example, in the synthesis of more complex thioether-containing molecules, the substrate itself may possess a stereocenter that directs the approach of the incoming nucleophile or electrophile, leading to the preferential formation of one diastereomer. The diastereoselective alkylation of α-thioenolates has been utilized to prepare various enantiomerically pure tertiary thioethers. nih.gov

Furthermore, the development of diastereoselective sulfa-Michael additions using cyclobutene (B1205218) derivatives has enabled the synthesis of thio-substituted cyclobutane (B1203170) esters and amides with high diastereoselectivity. nih.gov

Enzymatic Resolution Techniques for Chiral Analogs

Enzymatic resolution is a powerful technique for the separation of enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze the reaction of one enantiomer, leaving the other unreacted. nih.govmdpi.com For chiral analogs of this compound, a racemic mixture could be subjected to lipase-catalyzed hydrolysis or esterification.

In a typical kinetic resolution, a racemic ester is treated with a lipase (B570770) in the presence of water, leading to the hydrolysis of one enantiomer to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. The resulting acid and unreacted ester can then be separated. Conversely, a racemic carboxylic acid can be esterified in the presence of a lipase and an alcohol, with the enzyme selectively converting one enantiomer to the ester. Lipase-catalyzed kinetic resolutions of aryltrimethylsilyl chiral alcohols through transesterification have shown excellent results with high conversions and enantiomeric excesses. nih.gov

Table 2: Common Lipases Used in Enzymatic Resolution
LipaseSource OrganismTypical Application
Lipase PS-CPseudomonas cepaciaKinetic resolution of racemic 1,2-diols. nih.gov
Lipase MMucor javanicusStereoselective hydrolysis of acetates. mdpi.com
Lipase PS-30-Stereoselective hydrolysis of acetates with opposite enantioselectivity to Lipase M. mdpi.com

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This has been applied to the synthesis of enantiopure 3-arylpiperidines from racemic γ-aryl-δ-oxoesters.

Modern Synthetic Innovations

The development of catalyst-free and environmentally friendly methods for thioether synthesis represents a significant step forward in green chemistry. researchgate.net These protocols aim to eliminate the need for, particularly, transition-metal catalysts, which can be expensive, toxic, and leave residues that are difficult to remove from the final product. nih.gov

A prominent approach involves the direct reaction of thiols and alcohols under solvent-free conditions, often accelerated by microwave irradiation. tandfonline.com This technique provides a highly efficient and environmentally benign route to allylic thioethers, proceeding with short reaction times and without the need for a catalyst or solvent. tandfonline.com Another green strategy employs xanthates as odorless, stable, and low-cost surrogates for foul-smelling and air-sensitive thiols. mdpi.com This method allows for the synthesis of various dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions, showcasing broad substrate scope and excellent functional group tolerance. mdpi.com

Furthermore, electro-organic synthesis has emerged as a powerful tool, offering a mild and green methodology that avoids harsh chemical oxidants. acs.org Electrochemical protocols enable the construction of C–S bonds under transition-metal-free and oxidant-free conditions, providing new reaction pathways for creating valuable molecules. acs.org

ReactantsConditionsProduct TypeYieldReference
Allylic Alcohols + ThiolsMicrowave, Solvent-Free, Catalyst-FreeAllylic ThioethersGood to Excellent tandfonline.com
Alkyl/Aryl Halides + ROCS2K (Xanthate)Transition-Metal-Free, Base-FreeDialkyl/Alkyl Aryl ThioethersNot specified mdpi.com
Disulfides + Allyl IodidesElectrochemical, Catalyst-Free, Oxidant-FreeAllylic Thioethers38–77% acs.org
Alcohols + ThiolsSolid Acid Catalyst (Silica Alumina), Solvent-FreeThioethersUp to 99% nih.gov

This table summarizes various catalyst-free and environmentally benign methods for synthesizing thioethers, which are structurally analogous to this compound.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediate compounds, has become a cornerstone of efficient and sustainable chemistry. This approach enhances atom economy, reduces solvent waste and purification steps, and saves time and resources. Such strategies are increasingly applied to the synthesis of complex organic molecules.

For example, eco-friendly one-pot, multi-component reactions can be conducted in aqueous media using supramolecular catalysts like β-cyclodextrin. nih.gov This method has been successfully used to synthesize highly functionalized, bioactive heterocyclic compounds at room temperature, avoiding the use of transition metals and harmful organic solvents. nih.gov Similarly, simple and efficient one-pot, solvent-free methods have been developed for other compound classes, such as the synthesis of β-hydroxyphosphonates from epoxides using a zinc chloride catalyst. researchgate.net

Reaction TypeReactantsCatalyst/MediumKey FeaturesReference
Three-Component Synthesis of Pyrrolidine-2-oneAldehydes, Amines, etc.β-Cyclodextrin / Water-EthanolGreen, Eco-efficient, Metal-Free, Room Temp. nih.gov
Synthesis of β-HydroxyphosphonatesEpoxides, Triethyl PhosphiteZnCl2Solvent-Free, Mild Conditions, High Yield researchgate.net
Synthesis of Thiol-Functional NanoparticlesPolysorbate 80, 3-mercaptopropyl trimethoxysilanePhotoinitiation / WaterSolvent-Free, No Purification Needed rsc.org

This table presents examples of one-pot synthetic strategies that highlight principles of efficiency and environmental friendliness applicable to the synthesis of complex organic molecules.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgacs.org This process is mediated by a chain-transfer agent (CTA), which is a thiocarbonylthio compound. wikipedia.org These agents, which include dithioesters, trithiocarbonates, xanthates, and dithiocarbamates, are central to controlling the polymerization process. wikipedia.org

The mechanism of RAFT involves a degenerative chain-transfer process where a growing polymer radical adds to the thiocarbonyl group of the RAFT agent. acs.org This is followed by fragmentation, which can release a new radical (the 'R' group from the initial RAFT agent) that initiates a new polymer chain. acs.org This rapid and reversible transfer process establishes an equilibrium between active (propagating) and dormant (polymeric RAFT agent) chains, allowing for controlled polymer growth. acs.orgyoutube.com

The effectiveness of a RAFT agent is highly dependent on its structure, specifically the activating 'Z' group and the leaving 'R' group. acs.orgacs.org The choice of these groups determines the agent's suitability for polymerizing different types of monomers, such as styrenes, acrylates, or methacrylates. acs.orgmonash.edu For instance, dithiobenzoates with specific R groups, such as –C(Me)₂Ph and –C(Me)₂CN, are effective in controlling the polymerization of methyl methacrylate (B99206) (MMA), yielding polymers with narrow molecular weight distributions. acs.org In contrast, other R groups may be ineffective for MMA but work well for styrene (B11656) or acrylates. acs.orgmonash.edu

RAFT Agent (S=C(Ph)S-R) R GroupMonomerTransfer CoefficientOutcomeReference
-C(Me)₂PhMethyl Methacrylate (MMA)>20Effective control, narrow polydispersity acs.org
-C(Me)₂CNMethyl Methacrylate (MMA)>20Effective control, narrow polydispersity acs.org
-CH₂PhMethyl Methacrylate (MMA)~0.03Ineffective control acs.org
-C(Me)₂CH₂C(Me)₃Methyl Methacrylate (MMA)~0.4Relatively ineffective acs.org
Entire SeriesStyrene or Acrylates (at 60 °C)Several orders of magnitude higherYield narrow polydispersity polymers acs.orgmonash.edu

This table illustrates the influence of the leaving group (R) in dithiobenzoate RAFT agents on the polymerization of various monomers, demonstrating the precise control afforded by thiocarbonylthio compounds.

Reaction Mechanisms and Pathways Involving Methyl 3 4 Nitrophenyl Sulfanylpropanoate

Mechanistic Investigations of C-S Bond Formation

The formation of the thioether linkage (C-S bond) in Methyl 3-(4-nitrophenyl)sulfanylpropanoate can be approached through several mechanistic routes. These pathways are dictated by the choice of starting materials and reaction conditions.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, such as esters. masterorganicchemistry.comlibretexts.org This mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comlibretexts.org This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.org

While crucial for reactions involving the ester group of this compound (e.g., hydrolysis or transesterification), this mechanism is not the primary pathway for the formation of the molecule's core C-S bond. The C-S bond is a thioether linkage, formed by attaching the sulfur atom to the aromatic ring, not by a substitution at an acyl carbon. The primary mechanisms for this specific bond formation are detailed in the subsequent sections.

A prominent pathway for forming the aryl-sulfur bond is the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly effective for aromatic rings that are "activated" by strong electron-withdrawing groups, such as the nitro group (-NO₂) present in the target molecule.

The SNAr reaction proceeds via a distinct addition-elimination sequence:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the thiolate anion derived from methyl 3-mercaptopropanoate, on the carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halogen like chlorine in 1-chloro-4-nitrobenzene).

Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. wikipedia.org

Elimination and Restoration of Aromaticity: In the final step, the leaving group is expelled from the complex, and the aromaticity of the ring is restored, yielding the final thioether product.

The stability of the Meisenheimer complex is a key factor for the feasibility of the SNAr reaction. nih.gov The presence of the strongly electron-withdrawing nitro group is essential for this stabilization. wikipedia.org

Table 1: Key Stages in the SNAr Mechanism for C-S Bond Formation

Stage Description Intermediate/Transition State
1. Nucleophilic Attack The thiolate attacks the electron-deficient aromatic ring. Approach of nucleophile to the ring.
2. Intermediate Formation A resonance-stabilized anionic σ-adduct is formed. Meisenheimer Complex. wikipedia.org

| 3. Leaving Group Expulsion | The leaving group is eliminated, and aromaticity is restored. | Transition state leading to product. |

An alternative and highly efficient method for C-S bond formation is the radical-mediated thiol-ene reaction. This reaction falls under the umbrella of "click chemistry" due to its high yield, stereospecificity, and tolerance of various functional groups. researchgate.net The synthesis of this compound via this route would involve the reaction of 4-nitrothiophenol (B108094) with methyl acrylate (B77674).

The thiol-ene reaction proceeds via a radical chain mechanism:

Initiation: The reaction is initiated by a radical source, which can be generated photochemically or thermally. The initiator abstracts a hydrogen atom from the thiol (R-SH), creating a reactive thiyl radical (R-S•).

Propagation: The thiyl radical adds to the alkene (the 'ene' component, methyl acrylate in this case), forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and creating the final thioether product. This continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

While the substrate in this case is an acrylate, the principles are closely related to thiol-maleimide chemistry. Thiol-maleimide reactions are also a form of Michael addition and are widely used in bioconjugation, proceeding through a similar mechanism involving the addition of a thiol across a carbon-carbon double bond. rsc.orgsemanticscholar.org The choice of initiator, solvent, and the specific thiol can influence the reaction kinetics and mechanism. rsc.org

Mechanisms of Functional Group Transformations on the Aromatic System

Once this compound is synthesized, its aromatic ring is subject to further chemical modifications, primarily involving the nitro group and the phenyl ring itself.

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its reduction to an amino group is a synthetically valuable transformation. Various reagents can accomplish this, each with a subtly different mechanism, but generally proceeding through common intermediates.

Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method. commonorganicchemistry.com

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are classic and effective reagents for this reduction. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS) can also be used, in a process known as the Zinin reduction. sioc-journal.cn This method can sometimes offer selectivity when other reducible groups are present. commonorganicchemistry.com

The reduction of an aromatic nitro compound to an amine is a six-electron process that proceeds through several intermediate species. The generally accepted pathway involves the sequential formation of a nitroso compound and a hydroxylamine (B1172632) derivative before the final amine is produced. rsc.org

Table 2: Intermediates in the Reduction of Aromatic Nitro Groups

Intermediate Species Formula Oxidation State of Nitrogen
Nitro -NO₂ +3
Nitroso -NO +1
Hydroxylamine -NHOH -1

Further substitution on the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.org The rate and regioselectivity (i.e., the position of the new substituent) are dictated by the electronic properties of the groups already present on the ring: the nitro group and the thioether group.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to itself. youtube.com

When both groups are present, their directing effects must be considered together. The nitro group is at position 4, and the thioether is at position 1.

The nitro group directs meta to itself (positions 2 and 6).

The thioether group directs ortho (positions 2 and 6) and para (position 4, which is already occupied).

Computational Chemistry and Theoretical Studies of Methyl 3 4 Nitrophenyl Sulfanylpropanoate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comuaeu.ac.ae DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed to model organic molecules with good accuracy, providing a robust framework for investigating Methyl 3-(4-nitrophenyl)sulfanylpropanoate. ymerdigital.comresearchgate.net

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. mdpi.com For this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound

The following data is illustrative, based on DFT calculations for structurally similar compounds, as specific published data for this compound is not available.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-S (Sulfanyl)1.77
C=C (Aromatic)1.40
N-O (Nitro)1.22
C=O (Ester)1.21
**Bond Angles (°) **C-S-C103.5
O-N-O124.0
C-O-C (Ester)116.0
Dihedral Angles (°) C-C-S-C~90

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons (electrophile). libretexts.orgyoutube.com

The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that signifies the molecule's chemical stability and reactivity. acadpubl.eu A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties

The following data is illustrative and represents typical values for similar aromatic nitro compounds.

ParameterEnergy (eV)Description
EHOMO -7.85Energy of the Highest Occupied Molecular Orbital
ELUMO -2.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.35Indicates high kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ymerdigital.comacadpubl.eu The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro and ester groups, identifying them as primary sites for electrophilic interaction. researchgate.net

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. ufl.edu By identifying intermediates, transition states, and products, a comprehensive picture of how a reaction proceeds can be constructed.

A key goal in studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the reacting molecules as they transform from reactants to products. Computational methods can locate these transient structures and verify them through frequency calculations, where a genuine transition state is characterized by having exactly one imaginary frequency.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, calculating the activation energies for different proposed pathways can help determine the most likely mechanism.

Most chemical reactions are performed in a solvent, which can significantly influence both the rate (kinetics) and the equilibrium position (thermodynamics) of the reaction. Computational models can simulate the effect of a solvent by treating it either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).

Advanced Computational Methodologies

Advanced computational methods are indispensable for exploring the molecular landscape of compounds like this compound. These in silico approaches allow for a detailed analysis of conformational dynamics and the prediction of spectroscopic properties, complementing and guiding experimental research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide a detailed picture of its conformational flexibility, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The general protocol for such a simulation involves creating an initial 3D model of the molecule and placing it in a simulated environment, often a box of solvent molecules like water or chloroform, to mimic solution-phase conditions. The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, OPLS). mdpi.com The simulation then calculates the trajectory of each atom over a set period, which can range from nanoseconds to microseconds, by solving Newton's equations of motion. mdpi.complos.org

Table 1: Hypothetical Results of Conformational Analysis for this compound

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angle (C1-S-C7-C8)Description
A (Extended) 0.0075.3175°The propanoate chain extends away from the nitrophenyl ring.
B (Folded) 0.8524.765°The propanoate chain is folded back towards the nitrophenyl ring.

This table represents illustrative data that would be obtained from a typical MD simulation and conformational analysis. The values are hypothetical and serve to demonstrate the type of insights gained from such a study.

Computational NMR and Spectroscopic Property Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) spectra is a crucial technique for structure verification and elucidation. chemaxon.com By calculating the expected chemical shifts of ¹H and ¹³C nuclei, researchers can compare theoretical data with experimental results to confirm the structure of a synthesized compound.

The modern workflow for predicting NMR spectra often begins with a thorough conformational search, as identified through methods like MD simulations. github.io Each low-energy conformer is then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT) with a functional such as B3LYP-D3. github.io Following optimization, NMR shielding tensors are calculated for each atom in each conformer, often using a functional specifically parameterized for NMR predictions, such as Cramer's WP04, which has shown high accuracy for ¹H shifts. github.io The final predicted chemical shifts are obtained by averaging the results for all significant conformers, weighted by their calculated Boltzmann population at a given temperature. github.io This approach accounts for the dynamic nature of the molecule in solution.

For this compound, this process would yield a set of predicted ¹H and ¹³C chemical shifts. These predictions can be highly accurate, with some computational models achieving a mean absolute error of as little as 0.08 ppm for proton spectra compared to experimental values in solution. github.io

Table 2: Predicted NMR Chemical Shifts for this compound

Atom TypeAtom Label(s)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticH-2, H-68.25124.5
AromaticH-3, H-57.50129.8
Methylene (B1212753) (α to S)-S-CH₂ -3.3033.5
Methylene (α to C=O)-CH₂ -C=O2.8534.2
Methyl Ester-O-CH₃ 3.7052.0
Aromatic (ipso to S)C-1-148.5
Aromatic (ipso to NO₂)C-4-145.8
Carbonyl-C =O-171.5

Note: The data in this table are hypothetical values derived from the principles of computational NMR prediction and are intended for illustrative purposes. Actual values would be determined by a specific quantum chemical calculation.

Applications in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate and Building Block

The strategic placement of functional groups in Methyl 3-(4-nitrophenyl)sulfanylpropanoate makes it an excellent starting material for constructing complex molecular architectures, particularly heterocyclic systems and various sulfur-containing derivatives.

The functional groups within this compound serve as handles for cyclization reactions to form a variety of heterocyclic structures. A key transformation is the conversion of the ester group into a hydrazide by reacting it with hydrazine (B178648) hydrate. mdpi.com This resulting hydrazide is a crucial intermediate that can undergo cyclization with various reagents to yield five- or six-membered heterocyclic compounds, such as 1,3,4-oxadiazoles. mdpi.com

Another significant pathway involves the reduction of the nitro group to an amine. This aniline (B41778) derivative can then participate in reactions to form nitrogen-containing heterocycles. For example, condensation with dicarbonyl compounds can lead to the formation of pyrroles or other related structures. The combination of modifications at both the ester and nitro groups opens up pathways to complex polycyclic and multifunctional heterocyclic systems, which are of significant interest in medicinal and materials chemistry. mdpi.comnanoient.org

Starting Functional Group Intermediate Reactant for Cyclization Resulting Heterocycle
EsterCarboxylic Acid HydrazidePhosgene, Thiophosgene1,3,4-Oxadiazole, 1,3,4-Thiadiazole
Esterβ-KetoesterHydrazinePyrazolone
Nitro GroupAmino Groupα-HaloketoneSubstituted Pyrrole
Nitro GroupAmino GroupPhosgeneIsocyanate (for further cyclization)

The sulfanyl (B85325) (thioether) linkage in this compound is readily susceptible to oxidation. This reaction allows for the controlled synthesis of corresponding sulfoxide (B87167) and sulfone derivatives, which have different chemical properties and applications. Oxidation of thiols or thioethers can yield sulfonic acids (RSO₃H) when using powerful reagents. wikipedia.org

Sulfoxides : Mild oxidation, typically using reagents like hydrogen peroxide (H₂O₂) at controlled temperatures or sodium periodate (B1199274) (NaIO₄), converts the sulfanyl group to a sulfinyl group (S=O).

Sulfones : Stronger oxidation, employing reagents such as excess hydrogen peroxide with a catalyst, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the sulfur atom further to the sulfonyl group (SO₂).

These sulfonyl derivatives are important in their own right, often exhibiting enhanced biological activity or serving as key components in certain polymers and materials. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the adjacent phenyl ring.

Derivatization and Functionalization Strategies

The multiple functional groups on this compound allow for a wide range of derivatization strategies, enabling the fine-tuning of its chemical and physical properties.

The methyl ester group is a versatile handle for a variety of chemical transformations. These modifications are fundamental in peptide synthesis, polymer chemistry, and the creation of prodrugs. Common derivatization reactions include:

Hydrolysis : Treatment with aqueous acid or base cleaves the ester to yield the corresponding carboxylic acid, 3-(4-nitrophenyl)sulfanylpropanoic acid.

Transesterification : Reacting the compound with a different alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl or aryl group.

Amidation : Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. This is a robust reaction for linking the molecule to other substrates.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, 3-(4-nitrophenyl)sulfanylpropan-1-ol.

Hydrazinolysis : As mentioned previously, reaction with hydrazine produces the corresponding hydrazide, a key precursor for heterocycles. mdpi.com

Reaction Reagents Product Functional Group
HydrolysisH₃O⁺ or NaOH(aq)Carboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻New Ester (R'-O-C=O)
AmidationR'R''NHAmide (R'R''N-C=O)
ReductionLiAlH₄ then H₂OPrimary Alcohol (-CH₂OH)
HydrazinolysisN₂H₄·H₂OCarboxylic Acid Hydrazide

The nitro group is one of the most versatile functional groups in aromatic chemistry, serving as a powerful tool for modifying the phenyl ring.

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (-NH₂), forming Methyl 3-(4-aminophenyl)sulfanylpropanoate. This reduction can be achieved using various methods, including:

Catalytic hydrogenation (H₂, Pd/C)

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (B78146) (Na₂S₂O₄)

The resulting aniline derivative is a gateway to numerous other functionalities:

Diazotization : The primary amine can be converted into a diazonium salt (-N₂⁺Cl⁻) using nitrous acid (HNO₂) at low temperatures. This salt is a highly versatile intermediate.

Sandmeyer and Related Reactions : The diazonium group can be replaced by a wide variety of substituents, including -OH, -F, -Cl, -Br, -I, and -CN.

Azo Coupling : The diazonium salt can react with electron-rich aromatic compounds to form azo dyes.

Acylation : The amine can be acylated with acid chlorides or anhydrides to form amides, which are important in many biologically active molecules.

Furthermore, the nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution, allowing for selective functionalization at the positions meta to the nitro group.

The sulfanyl linkage offers distinct opportunities for chemical modification, primarily through oxidation and cleavage reactions.

In addition to oxidation, the carbon-sulfur bond can be cleaved under specific reductive conditions. Reagents like Raney Nickel can cause desulfurization, replacing the entire sulfanylpropanoate side chain with a hydrogen atom, which would convert the molecule to nitrobenzene. This method, while destructive to the original framework, can be useful in certain multi-step synthetic sequences where the sulfur-linked group is used as a temporary directing or activating group.

Advanced Spectroscopic Characterization and Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of Methyl 3-(4-nitrophenyl)sulfanylpropanoate, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy resolves the distinct proton signals, providing information on their chemical environment, integration, and spin-spin coupling, which reveals the connectivity of adjacent protons. The aromatic protons of the 4-nitrophenyl group typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the propanoate chain exhibit signals corresponding to the two methylene (B1212753) groups and the methyl ester group.

The methylene protons adjacent to the sulfur atom (α to S) and those adjacent to the carbonyl group (β to S) are chemically non-equivalent, presenting as distinct triplets. The methyl protons of the ester group appear as a singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.16 d 9.2 2H, Ar-H (ortho to NO₂)
7.37 d 9.2 2H, Ar-H (meta to NO₂)
3.68 s 3H, -OCH₃
3.32 t 7.2 2H, -S-CH₂-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to delineate the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton. The spectrum shows signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene carbons of the propanoate chain. The carbon attached to the nitro group and the carbon attached to the sulfur atom are significantly deshielded and shielded, respectively, which aids in their assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
171.9 C=O
147.8 Ar-C (C-NO₂)
145.2 Ar-C (C-S)
125.8 Ar-CH (ortho to NO₂)
124.2 Ar-CH (meta to NO₂)
52.1 -OCH₃
34.0 -S-CH₂-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

To achieve an unambiguous and comprehensive structural assignment, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between coupled protons. For this compound, a clear cross-peak is observed between the signals of the two methylene groups (-S-CH₂- and -CH₂-CO-), confirming their adjacent positions in the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum for this compound would show correlations between the proton signal at 3.32 ppm and the carbon signal at 34.0 ppm, and between the proton signal at 2.76 ppm and the carbon signal at 30.0 ppm, assigning the respective methylene groups. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations for confirming the structure of this compound include cross-peaks from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O), and from the methylene protons adjacent to the sulfur (-S-CH₂-) to the aromatic carbon attached to the sulfur (Ar-C-S).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₀H₁₁NO₄S), the calculated exact mass is 241.0409. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed chemical formula.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to probe the vibrational modes of molecules. For this compound, these spectroscopic methods provide a molecular fingerprint, allowing for the identification of its key functional groups and offering insights into its molecular structure.

Identification of Characteristic Functional Groups and Bonds

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional moieties: the 4-nitrophenyl group, the thioether linkage, and the methyl propanoate group.

The nitro group (NO₂) gives rise to two prominent stretching vibrations. The asymmetric stretching mode is typically observed in the region of 1500-1570 cm⁻¹, while the symmetric stretching mode appears in the 1300-1370 cm⁻¹ range. researchgate.net These bands are often strong in the IR spectrum. Additionally, a scissoring (bending) vibration for the NO₂ group can be found around 850 cm⁻¹. researchgate.net

The aromatic ring of the 4-nitrophenyl group exhibits C-H stretching vibrations typically above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. scirp.org The substitution pattern on the benzene ring also influences the spectra, with specific out-of-plane C-H bending vibrations providing clues to the 1,4-disubstitution.

The methyl propanoate moiety is identifiable by several characteristic vibrations. The carbonyl group (C=O) of the ester displays a strong, sharp absorption band in the IR spectrum, typically around 1740 cm⁻¹. libretexts.org The C-O single bond stretching vibrations of the ester group are expected in the 1100-1300 cm⁻¹ region. The methyl (CH₃) and methylene (-CH₂-) groups of the propanoate chain show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for these groups are also present, with a characteristic scissoring vibration for the -CH₂- group around 1440-1470 cm⁻¹. libretexts.org

The thioether (C-S) linkage produces weak to moderate absorption bands. The C-S stretching vibration is typically found in the 600-800 cm⁻¹ region of the IR spectrum. Due to its relatively weak intensity, it can sometimes be difficult to identify definitively.

Interactive Table: Predicted IR and Raman active functional groups and their characteristic vibrational frequencies for this compound.

Functional Group Bond Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitro N-O Asymmetric Stretch 1500-1570
Nitro N-O Symmetric Stretch 1300-1370
Nitro O-N-O Scissoring (Bend) ~850
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1400-1600
Ester C=O Stretch ~1740
Ester C-O Stretch 1100-1300
Alkyl C-H Stretch 2850-3000
Alkyl -CH₂- Scissoring (Bend) 1440-1470

Vibrational Mode Analysis

A detailed analysis of the vibrational modes of this compound would involve a combination of experimental data and computational modeling, such as Density Functional Theory (DFT) calculations. Such an analysis would assign specific vibrational frequencies to the various stretching, bending, rocking, and torsional motions of the atoms within the molecule.

For the 4-nitrophenyl portion, in-plane and out-of-plane bending of the C-H bonds, as well as trigonal bending of the C-C-C bonds within the ring, are expected. researchgate.net The C-N stretching vibration is anticipated around 1100 cm⁻¹. researchgate.net

In the methyl propanoate chain, in addition to the primary stretching and bending modes, wagging and twisting modes of the methylene groups can be identified. nih.gov The coupling of vibrations between different parts of the molecule can also occur, leading to more complex spectral features in the "fingerprint" region (below 1500 cm⁻¹), which is unique to the molecule. libretexts.org

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for predictions of its likely solid-state characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This technique would also reveal the packing of the molecules within the crystal lattice, including the unit cell parameters and space group. For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration.

Based on studies of similar molecules, it is expected that the nitrophenyl group would be largely planar. mdpi.com The conformation of the flexible propanoate side chain would be determined by steric and electronic factors, as well as intermolecular interactions within the crystal.

Analysis of Intermolecular Interactions in the Crystalline State

In the crystalline state, molecules of this compound are likely to be held together by a network of weak intermolecular interactions. Given the functional groups present, C-H···O hydrogen bonds are expected to be a significant feature. mdpi.com These interactions could involve the hydrogen atoms of the aromatic ring or the propanoate chain acting as donors, and the oxygen atoms of the nitro group or the ester carbonyl group acting as acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-nitrophenyl chromophore.

The spectrum is expected to show a strong absorption band in the UV region, which is characteristic of many nitroaromatic compounds. mdpi.com For instance, 4-nitrophenol, a related compound, exhibits a strong absorption maximum around 320 nm in aqueous solution. researchgate.net The position of the absorption maximum (λmax) can be influenced by the solvent polarity. biointerfaceresearch.com

The primary electronic transition responsible for this absorption is a π → π* transition within the aromatic system, which is conjugated with the nitro group. The presence of the electron-withdrawing nitro group and the sulfur atom can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group and the ester carbonyl group, may also be observed, typically at a longer wavelength. science-softcon.de

Interactive Table: Predicted UV-Vis Absorption Data for this compound.

Chromophore Electronic Transition Predicted λmax (nm)
4-Nitrophenyl π → π* ~320

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is primarily dictated by the presence of the 4-nitrophenylthio moiety, which acts as the principal chromophore. This chromophore is responsible for the compound's characteristic absorption in the ultraviolet-visible (UV-Vis) region. The electronic transitions observed are analogous to those of other 4-nitrophenyl derivatives, which are well-documented in the scientific literature.

The key chromophoric group within the molecule is the 4-nitrophenyl group. The electronic spectrum of such compounds is typically characterized by two main types of transitions: π → π* and n → π* transitions. The nitro group (-NO2), being a strong electron-withdrawing group, and the sulfur atom with its lone pairs of electrons, significantly influence the energy of these transitions.

The intense absorption bands are generally attributed to π → π* transitions associated with the benzene ring and the nitro group. The lone pairs of electrons on the sulfur atom and the oxygen atoms of the nitro and ester groups can also participate in n → π* transitions, which are typically of lower intensity and may appear as shoulders on the main absorption bands.

While specific experimental absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not extensively reported in publicly available literature, data from closely related compounds, such as 4-nitrothiophenol (B108094), provide valuable insights. For instance, 4-nitrothiophenol exhibits intrinsic resonance in the visible spectral range. d-nb.inforesearchgate.net This suggests that this compound would also display significant absorption in the UV-Vis spectrum, making it amenable to spectrophotometric analysis.

Table 1: Key Chromophoric Groups and Expected Electronic Transitions

ChromophoreFunctional Groups InvolvedExpected Electronic Transition(s)
4-NitrophenylthioNitro group (-NO2), Phenyl ring (C6H4), Thioether (-S-)π → π, n → π
Carbonyl (Ester)Carbonyl group (-C=O)n → π*

Applications in Quantitative Analysis and Purity Assessment

The distinct chromophoric nature of this compound makes UV-Vis spectrophotometry a primary tool for its quantitative analysis. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax). This method is valuable for reaction monitoring during its synthesis, which often involves the Michael addition of 4-nitrothiophenol to methyl acrylate (B77674). nih.gov

Furthermore, high-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a powerful technique for both the quantification and purity assessment of this compound. By developing a suitable chromatographic method, the compound can be separated from starting materials, by-products, and other impurities. The area under the chromatographic peak at a specific wavelength is proportional to the concentration of the analyte, allowing for accurate quantification. While a specific validated HPLC method for this compound is not readily found in the literature, methods developed for similar aromatic and nitro-containing compounds can be adapted. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the purity assessment of this compound. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities. The integration of NMR signals corresponding to the target compound and any impurities can provide a quantitative measure of purity.

Table 2: Analytical Techniques for the Analysis of this compound

Analytical TechniqueApplicationPrinciple
UV-Vis SpectrophotometryQuantitative AnalysisMeasurement of light absorbance by the 4-nitrophenylthio chromophore.
High-Performance Liquid Chromatography (HPLC)Quantitative Analysis, Purity AssessmentSeparation of the compound from a mixture followed by UV-Vis detection.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Elucidation, Purity AssessmentAnalysis of the magnetic properties of atomic nuclei to determine molecular structure and composition.
Mass Spectrometry (MS)Molecular Weight Determination, Structural ConfirmationMeasurement of the mass-to-charge ratio of ionized molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.